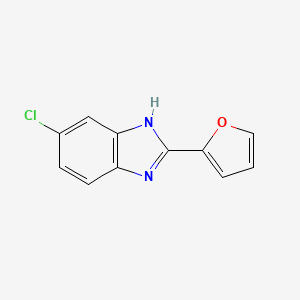

5-chloro-2-(2-furyl)-1H-1,3-benzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical and Biological Research

The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry. ihmc.usresearchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active compounds that exhibit a wide spectrum of biological activities. nih.govimpactfactor.org The versatility of the benzimidazole nucleus allows it to interact with various biological targets, making it a focal point in drug discovery and development. researchgate.net

The significance of this scaffold is underscored by its presence in numerous clinically approved drugs. ozguryayinlari.comwikipedia.org The range of therapeutic applications is extensive, including roles as anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive agents. ozguryayinlari.comcbijournal.commdpi.com The biological activity of benzimidazole derivatives is attributed to their ability to mimic naturally occurring nucleotides, such as adenine (B156593) and guanine, allowing them to interact with the biopolymers of living systems. mdpi.com Furthermore, their physicochemical properties, including the capacity for hydrogen bonding, hydrophobic interactions, and π-π stacking, enable efficient binding to macromolecules.

Overview of Heterocyclic Compounds with Furan (B31954) and Benzimidazole Moieties

The strategic combination of distinct heterocyclic rings, known as molecular hybridization, is a well-established approach in medicinal chemistry to create novel compounds with potentially enhanced or synergistic biological activities. nih.gov Both furan and benzimidazole are important pharmacophores in their own right. The furan ring is a component of many natural and synthetic compounds with a broad array of biological properties, including antimicrobial and anti-inflammatory effects. mdpi.com

The synthesis of hybrid molecules containing both furan and benzimidazole moieties has been a subject of scientific inquiry. nih.gov Research has demonstrated that these 2,5-disubstituted furan-benzimidazole derivatives possess potential as antitumor and antimicrobial agents. nih.govirb.hr The fusion of these two scaffolds aims to leverage the biological attributes of each, creating a new chemical entity with a unique activity profile that may differ from its individual components.

Rationale for Focused Investigation on 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole

While extensive research dedicated solely to this compound is not widely published, the rationale for its synthesis and study can be inferred from research on analogous compounds. The investigation of this specific molecule is driven by the principles of structure-activity relationship (SAR), where systematic modifications of a core structure are made to optimize biological activity.

The key structural features of this compound are:

The Benzimidazole Core: As established, this scaffold is a proven platform for a wide range of biological activities. nih.gov

The 2-Furyl Group: The placement of a heterocyclic ring, such as furan, at the 2-position of the benzimidazole is a common strategy to generate novel bioactive molecules. nih.gov

The 5-Chloro Substituent: Halogenation is a critical tool in medicinal chemistry. The introduction of a chlorine atom onto the benzimidazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. nih.gov This can, in turn, enhance its potency and pharmacokinetic profile. Studies on related compounds have shown that 5-chloro substitution can lead to profound biological effects; for instance, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole demonstrated significant cytotoxicity and DNA topoisomerase I inhibition. nih.gov Similarly, other 5-chloro benzimidazole derivatives have shown considerable growth inhibitory capability against various cancer cell lines. neuroquantology.com

Therefore, the focused investigation on this compound is a logical step in the exploration of new chemical space. It aims to determine how the specific combination of these three components influences its potential as a therapeutic agent, likely in the areas of oncology or infectious diseases. nih.govneuroquantology.com

Historical Context of Research on Halogenated and Furyl-Substituted Benzimidazoles

The journey of benzimidazole research began in the mid-20th century, sparked by the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12. mdpi.com This finding spurred interest in the biological roles of this heterocyclic system. Early research focused on its similarity to purines and its potential to act as an antimetabolite.

Over the subsequent decades, chemists began to systematically modify the benzimidazole scaffold to create derivatives with improved therapeutic properties. The introduction of halogen atoms, a practice with a long history in medicinal chemistry, was applied to the benzimidazole core to enhance biological activity. acs.org Benzimidazole fungicides developed in the 1960s and 1970s represent an early and successful application of this class of compounds. researchgate.net

Simultaneously, research into substituting the 2-position of the benzimidazole ring with various aryl and heteroaryl groups gained traction. The synthesis of furyl-substituted benzimidazoles was explored for potential germicidal and antimicrobial properties. rdd.edu.iq This historical development, characterized by the progressive and rational modification of the benzimidazole nucleus, provides the context for the synthesis of complex, multi-substituted derivatives like this compound as part of an ongoing effort to discover novel and more effective therapeutic agents. nih.gov

Research Data on this compound and Analogs

Specific experimental data for the title compound is limited in publicly available literature. However, data from closely related analogs can provide valuable context for its expected physicochemical and biological properties.

Physicochemical and Spectral Properties

The following table outlines the calculated properties for the target compound and provides exemplary spectral data based on closely related 2-aryl- and 5-chloro-benzimidazole derivatives. Disclaimer: The NMR data are illustrative and not experimentally confirmed for the specific title compound.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₁H₇ClN₂O | Calculated |

| Molecular Weight | 218.64 g/mol | Calculated |

| ¹H NMR (DMSO-d₆) | δ ~12.5-13.0 (s, 1H, NH), ~7.0-8.0 (m, 6H, Ar-H) | rsc.orgresearchgate.net |

| ¹³C NMR (DMSO-d₆) | δ ~150 (C=N), ~110-145 (Ar-C) | rsc.orgresearchgate.net |

Click on the headers to sort the table.

Biological Activity of Related 5-Chloro-Benzimidazole Analogs

To contextualize the potential efficacy of this compound, the following table presents the cytotoxic activity (IC₅₀ values) of other 5-chloro-2-aryl-benzimidazole derivatives against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| 5-chloro-2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549 (Lung) | Significant Growth Inhibition | neuroquantology.com |

| 5-chloro-2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | MCF-7 (Breast) | Significant Growth Inhibition | neuroquantology.com |

| 5-chloro-2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | HeLa (Cervical) | Significant Growth Inhibition | neuroquantology.com |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa (Cervical) | Profound Cytotoxicity | nih.gov |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | Profound Cytotoxicity | nih.gov |

Click on the headers to sort the table.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(furan-2-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLYRJBQIPOPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279211 | |

| Record name | 6-Chloro-2-(2-furanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83330-29-4 | |

| Record name | 6-Chloro-2-(2-furanyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83330-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2-furanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Methodologies for Benzimidazole Derivatives

Comprehensive Vibrational Spectroscopy for Structural Confirmation

The FT-IR spectrum, typically recorded using a KBr pellet method, would display distinctive peaks. ias.ac.in The N-H stretching vibration of the imidazole (B134444) ring is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹, a hallmark of intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations from both the benzimidazole (B57391) and furan (B31954) rings are expected in the 3100-3000 cm⁻¹ range. nih.gov The C=N stretching of the imidazole moiety would likely be observed around 1630-1610 cm⁻¹, while C=C stretching vibrations from the aromatic systems would appear in the 1600-1450 cm⁻¹ region. researchgate.netsigmaaldrich.com The presence of the furan ring would be further supported by characteristic C-O-C stretching bands. The C-Cl stretching vibration is typically found in the lower wavenumber region, often around 750-650 cm⁻¹. evitachem.com

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental findings, aiding in the precise assignment of vibrational modes. rsc.orgnih.gov

Table 1: Expected FT-IR Vibrational Frequencies for 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3350 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~1625 | C=N stretching (imidazole) |

| ~1590, 1470 | C=C stretching (aromatic) |

| ~1250 | C-O-C stretching (furan) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise proton and carbon framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. ias.ac.in The N-H proton of the benzimidazole ring would typically appear as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and involvement in hydrogen bonding. ias.ac.inresearchgate.net The protons of the benzimidazole ring would present as a complex multiplet system. Specifically, the proton at position 4 (adjacent to the chlorine-bearing carbon) would likely appear as a doublet, while the protons at positions 6 and 7 would also show characteristic splitting patterns (e.g., doublet and doublet of doublets). The protons of the 2-furyl substituent would exhibit their own signature signals, typically as doublets or doublets of doublets, in the aromatic region, generally between 6.5 and 8.0 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. nih.gov The carbon at position 2 of the benzimidazole ring, being bonded to two nitrogen atoms and the furan ring, would resonate at a significantly downfield position, typically around 150-155 ppm. ias.ac.inresearchgate.net The carbons of the benzene (B151609) ring would appear in the 110-140 ppm range, with their exact shifts influenced by the chloro substituent and the fused imidazole ring. The carbon atom bearing the chlorine (C5) would be shielded, while adjacent carbons would also show predictable shifts. The carbons of the furan ring would also have characteristic resonances in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ | ¹H NMR | ¹³C NMR | |---|---| | Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) | | N-H | ~12.9 | C2 | ~152.0 | | Benzimidazole H4, H6, H7 | 7.2 - 7.8 | Benzimidazole C4, C5, C6, C7, C3a, C7a | 112.0 - 142.0 | | Furan H3', H4', H5' | 6.7 - 7.9 | Furan C2', C3', C4', C5' | 110.0 - 145.0 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₇ClN₂O. ias.ac.in

The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would be observed. scispace.com The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for benzimidazoles include the loss of small molecules like HCN. journalijdr.com For this specific compound, likely initial fragmentations would involve the cleavage of the furan ring, potentially losing CO or a C₂H₂O fragment. Another expected fragmentation is the loss of a chlorine radical (Cl•) or a molecule of HCl from the molecular ion or subsequent fragments. semanticscholar.org

Table 3: Anticipated Key Mass Spectral Fragments for this compound

| m/z | Ion/Fragment |

|---|---|

| 218/220 | [C₁₁H₇ClN₂O]⁺ (Molecular Ion, [M]⁺/[M+2]⁺) |

| 190/192 | [M - CO]⁺ |

| 183 | [M - Cl]⁺ |

| 161 | [C₁₀H₅N₂O]⁺ |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By obtaining suitable single crystals of this compound, this technique can provide unambiguous data on bond lengths, bond angles, and torsional angles. beilstein-journals.org

The analysis would reveal the planarity of the benzimidazole and furan ring systems and the dihedral angle between them. It would also confirm the substitution pattern on the benzene ring. Crucially, X-ray crystallography elucidates intermolecular interactions that stabilize the crystal lattice, such as N-H···N hydrogen bonds forming chains or dimers between adjacent benzimidazole molecules. researchgate.netsemanticscholar.org Other potential interactions like π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom could also be identified. nih.gov

Table 4: Representative Crystal Data Parameters Determined by X-ray Crystallography for a Benzimidazole Derivative

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.5 |

| c (Å) | ~10.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~995.0 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a synthesis reaction. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of starting materials, intermediates, and the final product can be visualized, often under UV light. ijlpr.com This allows for the determination of the reaction's completion.

Column Chromatography: For the purification of the crude product, column chromatography is the standard method. nih.govijlpr.com The crude compound is loaded onto a column packed with a stationary phase like silica gel. A carefully selected solvent system (eluent) is then passed through the column, allowing for the separation of the desired compound from impurities based on differential adsorption. Fractions are collected and analyzed by TLC to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of the compound. A reverse-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid, can provide a quantitative measure of purity by detecting any trace impurities. ijlpr.com

Computational and Theoretical Investigations of the 5 Chloro 2 2 Furyl 1h 1,3 Benzimidazole System

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods model the molecule in a vacuum or solvent, providing data on its geometry, stability, and reactivity hotspots.

Table 1: Purpose of Quantum Chemical Calculation Methods

| Method | Purpose for 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole |

| Density Functional Theory (DFT) | To calculate the most stable three-dimensional structure (optimized geometry) and fundamental electronic properties. |

| Frontier Molecular Orbital (FMO) Analysis | To identify regions of electron donation (HOMO) and acceptance (LUMO) and to predict the molecule's chemical reactivity and kinetic stability. |

| Electrostatic Potential Surface (ESP) Analysis | To visualize electron density distribution and predict sites for electrophilic and nucleophilic attacks and non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | To analyze intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. |

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like This compound , a DFT calculation, typically using a basis set such as B3LYP/6-311++G(d,p), would be performed to find the lowest energy conformation, a process known as geometry optimization.

This optimization provides precise theoretical values for bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The resulting optimized structure is the most stable arrangement of the atoms and serves as the foundation for all other computational analyses. The calculations for related benzimidazole (B57391) derivatives have shown good agreement between theoretically predicted parameters and those determined experimentally through techniques like X-ray crystallography.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For This compound , an FMO analysis would map the distribution of these orbitals across the molecule, revealing which atoms are most involved in donating or accepting electrons during a chemical reaction. In similar structures, the HOMO is often distributed over the benzimidazole ring, while the LUMO may be located on other parts of the molecule, indicating pathways for intramolecular charge transfer.

An Electrostatic Potential (ESP) surface, also known as a Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand a molecule's charge distribution. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. This analysis is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors.

The ESP map uses a color scale to indicate charge regions:

Red: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like nitrogen and oxygen. These are sites prone to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, often located around hydrogen atoms, especially those bonded to heteroatoms (like the N-H of the imidazole (B134444) ring). These sites are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For This compound , an ESP map would identify the electron-rich nitrogen atoms of the imidazole ring and the oxygen of the furan (B31954) ring as potential hydrogen bond acceptors, a key interaction in biological systems.

Natural Bond Orbital (NBO) analysis provides a detailed view of the electron delocalization within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their contribution to the molecule's stability. The strength of these interactions is expressed as a stabilization energy, E(2).

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger biomolecule like a protein or enzyme (a receptor). This technique is central to drug discovery for predicting how a potential drug might interact with its biological target.

For This compound and its derivatives, molecular docking studies are used to predict their potential as inhibitors of various enzymes or protein receptors implicated in disease. Benzimidazole-based compounds are known to target a wide range of proteins, including:

Dihydrofolate Reductase (DHFR): A target for antimicrobial and anticancer agents.

Protein Kinases: Enzymes that play a crucial role in cell signaling and are often targets in cancer therapy.

DNA Topoisomerase: Enzymes involved in DNA replication, targeted by certain anticancer drugs.

A docking simulation places the ligand into the binding site of the target protein and calculates a "docking score" or binding energy, usually in kcal/mol. A lower (more negative) binding energy suggests a more stable and favorable interaction. The simulation also reveals the specific binding mode, detailing which amino acid residues in the protein interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

While specific docking studies for the unsubstituted This compound are not detailed in available literature, related studies on its derivatives have been performed to evaluate their potential as antimicrobial and anticancer agents, demonstrating the utility of this method for this class of compounds.

Elucidation of Specific Interaction Types (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The structural architecture of this compound dictates the types of non-covalent interactions it can form, which are critical for its recognition and binding to biological targets.

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen atom). This allows the molecule to form crucial hydrogen bonds with amino acid residues in protein active sites. rsc.org The oxygen atom in the 2-furyl substituent can also act as a hydrogen bond acceptor. Studies on similar benzimidazole structures confirm that these hydrogen bonds are fundamental to the assembly and stabilization of ligand-protein complexes. researchgate.net

Pi-Stacking (π-π Interactions): The fused aromatic system of the benzimidazole ring and the aromatic furan ring are capable of engaging in π-π stacking interactions. These interactions are common in benzimidazole derivatives and play a significant role in the stability of crystal structures and in binding to aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or DNA base pairs. rsc.orgnih.gov Analysis of related crystal structures often reveals herringbone patterns or face-to-face stacking, which maximizes these stabilizing aromatic interactions. nih.gov Additionally, C–H⋯π interactions, where a C-H bond interacts with the face of an aromatic ring, are also observed in this class of compounds. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR is a powerful tool for optimizing their therapeutic potential. researchgate.net

Predictive QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of benzimidazole analogs with their measured biological activity, such as antifungal, anticancer, or antiviral efficacy. rsc.orgnih.govresearchgate.net For instance, a 3D-QSAR model was successfully used to predict the antitubercular activity of 1,2-disubstituted benzimidazole derivatives. researchgate.net

The process involves:

Synthesizing and testing a series of related compounds, such as analogs of this compound with different substituents.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the activity.

Validating the model to ensure its predictive power for new, untested compounds.

These models serve as a guide for designing new derivatives with potentially enhanced activity, thereby reducing the time and cost associated with drug discovery. nih.gov

The success of a QSAR model depends on identifying the molecular descriptors that are most influential on the biological activity. For benzimidazole derivatives, various classes of descriptors have been shown to be important. researchgate.net

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. Examples include the Balaban topological index (J) and Kier's shape indices (kα1, kα2, kα3), which quantify aspects of molecular size, shape, and branching. researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Key descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment (µ), and total energy (TE). researchgate.net These descriptors are crucial for understanding the reactivity and interaction capabilities of the molecule.

Constitutional Descriptors: These reflect the basic molecular composition, such as molecular weight and atom counts.

The table below summarizes key molecular descriptors that are often evaluated in QSAR studies of benzimidazole derivatives.

| Descriptor Class | Specific Descriptor | Information Provided |

| Topological | Balaban Index (J) | Describes the topology and branching of the molecular skeleton. |

| Kier's Shape Indices (kα) | Relate to molecular shape and flexibility. | |

| Randic Topological Index (R) | Reflects the degree of branching in the carbon skeleton. | |

| Quantum-Chemical | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. | |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. | |

| Total Energy (TE) | Indicates the stability of the molecular conformation. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and the dynamic nature of its interaction with a protein target. nih.gov

By simulating the ligand-protein complex in a solvated environment, MD can:

Assess Binding Stability: Researchers can determine if the ligand remains stably bound in the active site over the course of the simulation (e.g., over hundreds of nanoseconds). Studies on other benzimidazoles have used MD to confirm stable binding to targets like HIV reverse transcriptase and lanosterol (B1674476) 14α-demethylase. rsc.orgnih.gov

Analyze Conformational Changes: MD simulations show how the ligand and the protein may change their conformations to achieve an optimal fit. This provides insights into the induced-fit mechanism of binding.

Characterize Key Interactions: The simulation allows for a detailed analysis of the persistence and geometry of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues over time. nih.govresearchgate.net

These simulations offer a dynamic picture that complements the static view provided by molecular docking, yielding a more profound understanding of the molecular basis for the compound's biological activity.

Molecular Interactions and in Vitro Biological Activity Spectrum of 5 Chloro 2 2 Furyl 1h 1,3 Benzimidazole and Its Analogues

Investigation of Antimicrobial Activity (In Vitro)

The antimicrobial potential of benzimidazole (B57391) derivatives is well-documented, and the specific structural features of 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole contribute to its activity against a range of microbial pathogens.

Antibacterial Studies against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of benzimidazole derivatives is often attributed to their ability to interfere with essential bacterial processes. Studies on analogues of this compound have demonstrated varied activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-substituted-1H-benzimidazole derivatives were screened against several bacterial species, with some compounds showing notable activity. The presence of a chloro group on the benzimidazole ring is often associated with enhanced antibacterial properties.

Research on related fluorinated benzimidazole derivatives has shown that substitutions on the phenyl ring at the 2-position can significantly impact antibacterial potency. For example, 2-(m-fluorophenyl)-benzimidazole derivatives have demonstrated good activity against Bacillus subtilis. researchgate.net The introduction of a methyl group at the 5-position of the benzimidazole ring in some analogues has been observed to enhance antimicrobial activity. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 2-(m-fluorophenyl)-benzimidazole (14) | Bacillus subtilis | 7.81 | researchgate.net |

| 5-methyl-2-(m-fluorophenyl)-benzimidazole (18) | Bacillus subtilis | 7.81 | researchgate.net |

| 5-methyl-2-(m-fluorophenyl)-benzimidazole (18) | Gram-negative bacteria | 31.25 | researchgate.net |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f) | MRSA 63718 | MBC: 1-16 | researchgate.net |

| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g) | MRSA | MBC: 1-16 | researchgate.net |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h) | MRSA | MBC: 1-16 | researchgate.net |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Evaluations against Pathogenic Fungi

The antifungal activity of benzimidazole derivatives is a significant area of research. The 2-furyl substituent in this compound is a notable feature, as furan-containing compounds have been investigated for their antifungal properties. Studies on various benzimidazole derivatives have shown that the nature and position of substituents on the benzimidazole ring and at the 2-position are crucial for antifungal efficacy.

For example, certain 2-chloromethyl-1H-benzimidazole derivatives have shown strong growth inhibition against various phytopathogenic fungi, including Colletotrichum gloeosporioides and Fusarium solani. nih.gov The introduction of a methyl group at the 5-position of the benzimidazole ring has been shown to enhance antifungal activity against Candida parapsilosis. researchgate.net Furthermore, a series of alkylated bis-benzimidazole derivatives exhibited potent antifungal activity against a range of fungal strains, with their efficacy being dependent on the length of the alkyl chain. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Fungal Strain | Activity (IC50 or MIC in µg/mL) | Reference |

| 2-chloromethyl-1H-benzimidazole analogue (4m) | Colletotrichum gloeosporioides | IC50: 20.76 | nih.gov |

| 2-chloromethyl-1H-benzimidazole analogue (4m) | Fusarium solani | IC50: 18.60 | nih.gov |

| 2-chloromethyl-1H-benzimidazole analogue (5b) | Colletotrichum gloeosporioides | IC50: 11.38 | nih.gov |

| 5-methyl-2-(o-fluorophenyl)-benzimidazole (17) | Candida parapsilosis | MIC: 15.62 | researchgate.net |

| 5-methyl-2-(m-fluorophenyl)-benzimidazole (18) | Candida parapsilosis | MIC: 7.81 | researchgate.net |

| 5-methyl-2-(p-fluorophenyl)-benzimidazole (19) | Candida parapsilosis | MIC: 15.62 | researchgate.net |

IC50: Half-maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration

Antitubercular Activity Research

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. The activity of these compounds against Mycobacterium tuberculosis is of significant interest. Research has shown that specific substitutions on the benzimidazole scaffold can lead to potent anti-TB activity. For instance, certain novel benzimidazole derivatives have displayed good activity against M. tuberculosis H37Rv and isoniazid-resistant strains, with some compounds showing MIC values in the sub-micromolar range. nih.govnih.gov The presence of a fluorine atom in some benzimidazole derivatives has been highlighted as a contributor to their antitubercular potential. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Strain | Activity (MIC) | Reference |

| Ethyl 1-(...)-2-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | M. tuberculosis H37Rv | 0.112 µM | nih.gov |

| Ethyl 1-(...)-2-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | INH-resistant M. tuberculosis | 6.12 µM | nih.gov |

| Benzimidazolium salt (7h) | M. tuberculosis H37Rv | Not specified | nih.gov |

MIC: Minimum Inhibitory Concentration; INH: Isoniazid

Antiparasitic Activity Studies

The benzimidazole scaffold is a cornerstone of many anthelmintic drugs. The antiparasitic potential of this compound and its analogues extends to various protozoan and helminthic parasites. For instance, 5-chloro-1H-benzimidazole-2-thiol has demonstrated significant in vitro trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease, with a lytic concentration (LC50) of 0.014 mM against the NINOA strain. researchgate.netchemrxiv.org

Furthermore, benzimidazole derivatives have been investigated for their activity against Leishmania species. A series of pyrimido[1,2-a]benzimidazoles, which are structurally related, have shown potent antileishmanial activity. hygeiajournal.comnih.gov Specifically, a derivative with a 3-fluorophenyl substituent was highly active against Leishmania major promastigotes and amastigotes. hygeiajournal.comnih.gov The anthelmintic activity of benzimidazoles is also well-established, with various derivatives showing efficacy against parasitic worms. researchgate.net

Table 4: In Vitro Antiparasitic Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Parasite | Activity (LC50 or IC50) | Reference |

| 5-chloro-1H-benzimidazole-2-thiol (1) | Trypanosoma cruzi (NINOA strain) | LC50: 0.014 mM | chemrxiv.org |

| 5-chloro-1H-benzimidazole-2-thiol (1) | Trypanosoma cruzi (INC5 strain) | LC50: 0.32 mM | chemrxiv.org |

| 2-(3-fluorophenyl)-pyrimido[1,2-a]benzimidazole (2a) | Leishmania major promastigotes | Not specified (nanomolar range) | hygeiajournal.comnih.gov |

| 2-(3-fluorophenyl)-pyrimido[1,2-a]benzimidazole (2a) | Leishmania major amastigotes | Not specified (nanomolar range) | hygeiajournal.comnih.gov |

| 2-phenylbenzimidazole | Pheretima posthuma (earthworm) | Paralysis: 0.931±0.231 min; Death: 1.317±0.149 min | researchgate.net |

LC50: 50% Lytic Concentration; IC50: Half-maximal inhibitory concentration

Exploration of In Vitro Anticancer Potential and Cytostatic Effects

The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have shown considerable promise. The cytotoxic effects of these compounds are often linked to their ability to interfere with cellular processes such as cell division and signaling pathways.

Cytotoxicity Assessments Against Cancer Cell Lines (e.g., HeLa, MCF7, A431, C6, HT-29)

A variety of benzimidazole analogues have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. For instance, newly synthesized cyano, amidino, and acrylonitrile (B1666552) 2,5-disubstituted furan (B31954) derivatives with a benzimidazole nucleus have demonstrated potential antitumor activity. nih.gov

Studies on bis-benzimidazole derivatives have shown that some compounds are cytotoxic against HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells. Specifically, the malonic acid derivative bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane was found to be cytotoxic against MCF7 and A431 cells.

Research into 1,2-disubstituted benzimidazoles has identified derivatives with anticancer activity against A549 human lung carcinoma and C6 rat glioma cell lines. Compounds bearing a dimethylamino moiety, in particular, exhibited higher antitumor activity.

Furthermore, certain benzimidazole derivatives have shown cytotoxic effects against the HT-29 human colorectal cancer cell line. researchgate.net

Table 5: In Vitro Cytotoxicity of Selected Benzimidazole Analogues Against Cancer Cell Lines

| Compound/Analogue | Cell Line | Activity (IC50) | Reference |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 | Cytotoxic | |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | A431 | Cytotoxic | |

| 1-(2-aryl-2-oxoethyl)-2-[(N,N-dimethylamino)thiocarbamoyl]benzimidazole derivative | A549 | Active | |

| 1-(2-aryl-2-oxoethyl)-2-[(N,N-dimethylamino)thiocarbamoyl]benzimidazole derivative | C6 | Active | |

| Benzimidazole derivative (4) | MCF-7 | 8.86±1.10 µg/mL | |

| Benzimidazole derivative (2) | HCT-116 (similar to HT-29) | 16.18±3.85 µg/mL | |

| Benzimidazole derivative (4) | HCT-116 (similar to HT-29) | 24.08±0.31 µg/mL | |

| Thiazolo[2,3-a]benzimidazole-3(2H)-one derivative | HT-29 | Good cytotoxic activity | researchgate.net |

IC50: Half-maximal inhibitory concentration

Modulation of Cellular Pathways Relevant to Cancer Progression (e.g., p53 ubiquitination)

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled, primarily through ubiquitination mediated by the E3 ubiquitin ligase MDM2. nih.gov The inhibition of p53-MDM2 interaction is a key therapeutic strategy in oncology. nih.gov While direct studies on this compound's effect on p53 ubiquitination are not extensively documented, research on other benzimidazole-containing compounds provides insight into the potential mechanisms of this chemical class.

Studies have shown that certain anthelmintic benzimidazoles, such as albendazole (B1665689) and fenbendazole, can stimulate p53 activity. nih.gov These compounds have been observed to increase the protein levels of p53 and its downstream target, p21, which is a key mediator of cell cycle arrest. nih.gov The mechanism for this activation involves the downregulation of p53's negative regulators, MDM2 and MDMX, in melanoma and breast cancer cells that overexpress these proteins. nih.gov This suggests that benzimidazole derivatives may disrupt the cellular machinery that targets p53 for degradation, thereby promoting its tumor-suppressing functions. The observed effects for these analogues include inducing mitotic catastrophe, characterized by G2/M cell cycle arrest and the formation of large, multinucleated cells with disrupted microtubules. nih.gov These findings highlight a potential pathway by which this compound and its analogues could exert anticancer effects, although specific studies are required to confirm this.

Enzyme Inhibition and Modulation Studies

The benzimidazole core is a versatile scaffold for designing enzyme inhibitors, and various derivatives have been investigated for their ability to target a range of enzymes involved in critical biological processes.

DNA Topoisomerase I Inhibition Mechanism

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. esisresearch.org They are validated targets for anticancer drugs. esisresearch.org Several benzimidazole derivatives have been identified as potent inhibitors of human DNA topoisomerase I. esisresearch.orgnih.gov These compounds act as "poisons," trapping the enzyme-DNA cleavable complex, which leads to DNA strand breaks and ultimately cell death. esisresearch.org

A close analogue to the subject compound, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole , has been shown to exert profound inhibition of topoisomerase I. nih.gov Structure-activity relationship studies of various 2,5-disubstituted-benzoxazoles and benzimidazoles have revealed that the nature and position of substituents significantly influence inhibitory potency. nih.govresearchgate.net For instance, 2-phenoxymethylbenzimidazole was identified as a more potent topoisomerase I poison than the reference drug camptothecin. nih.govresearchgate.net The mechanism often involves the inhibitor binding to the DNA minor groove, stabilizing the covalent complex between topoisomerase I and DNA. esisresearch.org

Table 1: DNA Topoisomerase I Inhibitory Activity of Selected Benzimidazole Analogues

| Compound | Substituents | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Phenoxymethylbenzimidazole | R2: -OCH2Ph, R5: -H | 14.1 | nih.govesisresearch.org |

| 5-Nitro-2-phenoxymethyl-benzimidazole | R2: -OCH2Ph, R5: -NO2 | 248 | nih.govesisresearch.org |

| 5-Chloro-2-(p-methylphenyl)benzoxazole* | R2: -p-tolyl, R5: -Cl | >500 | nih.gov |

| 5-Amino-2-phenylbenzoxazole* | R2: -Ph, R5: -NH2 | 495 | nih.govesisresearch.org |

| Camptothecin (Reference) | - | >500 | nih.gov |

Note: Benzoxazole analogues are included for structural comparison.

α-Amylase Inhibitory Activity Investigations

α-Amylase is a key enzyme in carbohydrate metabolism, breaking down starch into simpler sugars. researchgate.net Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov The benzimidazole scaffold has been explored for its α-amylase inhibitory potential, with numerous derivatives demonstrating significant activity. nih.govnih.gov

Studies on series of 2-aryl benzimidazoles have shown that these compounds can be potent inhibitors of α-amylase, with some derivatives exhibiting inhibitory concentrations (IC50) lower than that of the standard drug, acarbose (B1664774). nih.gov For example, a range of 2-aryl benzimidazoles showed IC50 values between 1.48 and 2.99 µM, comparable to acarbose (IC50 = 1.46 µM). nih.gov Similarly, another study reported benzimidazole derivatives with IC50 values for α-amylase inhibition as low as 1.10 µM. nih.gov The inhibitory activity is influenced by the nature of the substituents on the aryl ring. nih.gov While direct data for this compound is not available, the potent activity of its 2-aryl analogues suggests it may also possess α-amylase inhibitory properties.

Table 2: α-Amylase Inhibitory Activity of Selected Benzimidazole Analogues

| Compound Series | Substituent Variation | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) | Source |

|---|---|---|---|---|---|

| 2-Aryl Benzimidazoles (1-45) | Various aryl groups at R2 | 1.48 - 2.99 | Acarbose | 1.46 | nih.gov |

| Benzimidazole-thiadiazole derivatives (1-17) | Various substitutions | 1.10 - 24.20 | Acarbose | 8.24 | frontiersin.org |

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. ktu.edu.trnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, for instance in glaucoma and as diuretics. nih.gov The inhibition of specific isoforms, such as CA IX and XII which are associated with tumors, is also an area of anticancer research. While sulfonamides are the classic inhibitors of CAs, other chemical scaffolds are being investigated. nih.gov

Research into benzimidazole derivatives as CA inhibitors has often focused on compounds bearing a sulfonamide group, which is a key pharmacophore for binding to the zinc ion in the enzyme's active site. nih.gov For example, 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have been studied for their inhibitory effects on human CA I and CA II, showing Ki values in the nanomolar range. nih.gov However, there is a lack of specific data on the inhibitory activity of this compound, which lacks the canonical sulfonamide moiety, against carbonic anhydrase isozymes. Therefore, its potential to act as a CA inhibitor is not established based on the current literature.

Lanosterol (B1674476) 14α-demethylase Inhibition and Related Mechanisms

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.orgnih.gov It is the primary target for azole antifungal drugs. nih.gov The inhibition of the parasitic enzyme, for instance in Trypanosoma cruzi, is also a validated strategy for anti-parasitic drug development. nih.gov

Exploration of Allosteric Inhibition Mechanisms (e.g., RNA-Dependent RNA Polymerase)

The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses and represents a prime target for antiviral drug development, as it has no functional equivalent in host cells. nih.govnih.gov Besides inhibitors that target the active site, allosteric inhibitors, which bind to other sites on the enzyme and induce conformational changes, are a major focus of research. nih.govmdpi.com

Benzimidazole-based compounds have emerged as a significant class of allosteric inhibitors of the hepatitis C virus (HCV) RdRp. nih.gov A detailed mechanistic study of a representative compound, N-{[1-cyclohexyl-2-(3-furyl)-1H-benzimidazol-5-yl]carbonyl}-5-hydroxy-l-tryptophan , which shares the 2-furyl-benzimidazole core with the subject compound, revealed potent, dose-dependent inhibition of HCV RdRp with an IC50 value of approximately 0.25 µM. nih.gov Kinetic analysis confirmed that these compounds act as noncompetitive inhibitors with respect to nucleotide substrates, a hallmark of allosteric inhibition. nih.gov These inhibitors are believed to block the polymerase activity before the elongation step of RNA synthesis. nih.gov The discovery that a benzimidazole analogue, JTK-003, entered clinical trials underscores the therapeutic potential of this class of allosteric RdRp inhibitors. nih.gov This provides a strong rationale for investigating this compound for similar antiviral activities.

Table 3: Allosteric Inhibition of HCV RNA-Dependent RNA Polymerase by a Benzimidazole Analogue

| Compound | Core Structure | Target Enzyme | IC50 (µM) | Mechanism | Source |

|---|

Antioxidant and Radical Scavenging Activity Research

The capacity of benzimidazole derivatives to counteract oxidative stress is a widely investigated area of their biological activity. nih.govnih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is implicated in numerous disease pathologies. The antioxidant potential of benzimidazoles is often linked to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. researchgate.netbas.bg

Research into the core structure of 5-chloro-1H-benzimidazole (5ClBZ) has demonstrated its inherent antioxidant capabilities. In one study, 5ClBZ and its silver(I) complex were evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The findings indicate that these compounds possess significant antioxidant potential, which forms a basis for understanding the activity of more complex derivatives. researchgate.net

The substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating antioxidant activity. Studies on various 2-substituted benzimidazoles reveal that the nature of this group dictates the radical scavenging efficacy. For instance, derivatives bearing hydroxyl groups on a 2-phenyl substituent have shown significant antioxidant capacity, including free radical trapping and inhibition of lipid peroxidation. mdpi.com In a series of N'-(arylmethylene) acetohydrazide derivatives, the compound with a p-bromophenyl group at the second position of the benzimidazole ring demonstrated the highest inhibition of lipid peroxidation (LPO), achieving 57% inhibition, compared to 65% for the standard butylated hydroxytoluene (BHT). nih.gov Conversely, the presence of a thiophene (B33073) ring (an isomer of the furan ring) as the aryl group resulted in a loss of LPO inhibitory activity. nih.gov

The antioxidant potential of various benzimidazole analogues has been quantified using multiple in vitro assays, as detailed in the table below.

| Compound | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 5-methyl-2-(4-chlorophenyl)-1H-benzimidazole | DPPH Radical Scavenging | 1.054 µg/mL | researchgate.netbanglajol.info |

| 5-methyl-2-(4-fluorophenyl)-1H-benzimidazole | DPPH Radical Scavenging | 19.05 µg/mL | researchgate.netbanglajol.info |

| 2-(p-chlorophenyl)-1H-benzimidazole derivative | DPPH Radical Scavenging | IC50 = 1.3 x 10-5 M | researchgate.net |

| 2-(p-methoxyphenyl)-1H-benzimidazole derivative | DPPH Radical Scavenging | IC50 = 1.2 x 10-5 M | researchgate.net |

| 2-(2-(p-bromophenyl)benzimidazol-1-yl)-N'-(benzylidene)acetohydrazide | Lipid Peroxidation (LPO) Inhibition | 57% inhibition | nih.gov |

| 5-chloro-1H-benzimidazole (5ClBZ) | DPPH Radical Scavenging | Significant activity reported | researchgate.net |

Anti-inflammatory Mechanistic Insights (In Vitro Models)

The benzimidazole scaffold is a key component in many compounds developed as anti-inflammatory agents. nih.govresearchgate.net Their mechanisms of action often involve the modulation of critical inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. researchgate.netnih.gov In vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, are instrumental in elucidating these mechanisms.

A primary anti-inflammatory strategy for benzimidazole derivatives is the suppression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov A study on a series of imidazopyridine and benzimidazole derivatives found that several compounds effectively inhibited the release of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages. nih.gov For example, one of the most potent compounds, an imidazopyridine analogue, inhibited TNF-α and IL-6 release by 64.8% and 81.4%, respectively, at a concentration of 10 μM. nih.gov

Another well-established mechanism is the inhibition of enzymes involved in the arachidonic acid cascade. nih.gov Phospholipases A2 (PLA2) initiate this pathway, and their inhibition is a target for anti-inflammatory drugs. nih.govresearchgate.net Furthermore, cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of inflammation, and their inhibition is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research on new benzimidazole derivatives has demonstrated strong inhibitory activity against secretory phospholipase A2 (sPLA2) and 5-lipoxygenase (5-LOX). researchgate.net For instance, derivatives with trifluoromethyl and methoxy (B1213986) substitutions showed potent sPLA2 inhibition, while a compound featuring a pyridine (B92270) ring was a very effective 5-LOX inhibitor. researchgate.net

| Compound Class/Derivative | Target/Assay | Result | Reference |

|---|---|---|---|

| Imidazopyridine/Benzimidazole Derivatives | TNF-α release (LPS-stimulated macrophages) | Inhibition up to 64.8% | nih.gov |

| Imidazopyridine/Benzimidazole Derivatives | IL-6 release (LPS-stimulated macrophages) | Inhibition up to 81.4% | nih.gov |

| Benzimidazole-Thioacetamide-Oxadiazole Derivative | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity reported | |

| Benzimidazole with 4-methoxy substitution | Secretory Phospholipase A2 (sPLA2) | Strong inhibition | researchgate.net |

| Benzimidazole with pyridine ring | 5-Lipoxygenase (5-LOX) | Potent inhibition | researchgate.net |

| 2-Substituted Benzimidazole Derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence (ROS inhibition) | IC50 values lower than ibuprofen | nih.govresearchgate.net |

Investigation of Interactions with Specific Biomolecules (e.g., DNA, Proteins)

The therapeutic effects of benzimidazole derivatives are often rooted in their ability to interact with specific biological macromolecules like nucleic acids and proteins, thereby disrupting pathological processes. nih.gov The planar, electron-rich nature of the benzimidazole ring system facilitates these interactions through various non-covalent forces. researchgate.net

Interaction with DNA

Benzimidazoles are well-documented as DNA-binding agents, with many acting as DNA minor groove binders, particularly at sequences rich in adenine-thymine (A-T) base pairs. rsc.orgrsc.org This binding can interfere with the function of DNA-processing enzymes that are crucial for cell replication and survival. A highly pertinent study demonstrated that 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole , an analogue differing from the subject compound only by a hydroxyl group on the phenyl ring instead of a furan ring, exerted profound inhibitory activity against mammalian DNA topoisomerase I. nih.gov Topoisomerases are vital enzymes that resolve DNA topological stress during replication and transcription, making them prime targets for anticancer drugs. nih.govnih.gov The inhibition of topoisomerase I by this 5-chloro-benzimidazole analogue highlights a specific and potent mechanism of action. nih.gov

Interaction with Proteins

The benzimidazole scaffold also serves as an effective pharmacophore for targeting specific protein binding sites. The 5-chloro substituent, in particular, has been identified as a key feature for enhancing protein-ligand interactions. researchgate.net In a study aimed at developing new antimalarial agents, a series of 5-chlorobenzimidazolyl-chalcones were synthesized and evaluated for their ability to inhibit the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein, a critical enzyme in the parasite's life cycle. researchgate.net Molecular docking studies revealed that these compounds fit well into the protein's binding site, with the pyrrolic nitrogen of the benzimidazole and the ketone group of the chalcone (B49325) linker being the primary chemical entities involved in the interaction. researchgate.net The unsubstituted 5-chlorobenzimidazole (B1584574) derivative in this series showed potent activity against chloroquine-resistant parasite strains with an IC50 value of 0.78 µM. researchgate.net

| Compound Analogue | Target Biomolecule | Type of Interaction / Activity | Key Finding / Value | Reference |

|---|---|---|---|---|

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Mammalian DNA Topoisomerase I | Enzyme Inhibition | Identified as a profound inhibitor | nih.gov |

| Benzimidazole Schiff base Cu(II) complexes | Calf Thymus DNA | Intercalative Binding | Binding constants (Kb) in the range of 3.2 - 3.5 × 105 M−1 | rsc.org |

| Unsubstituted 5-chlorobenzimidazolyl-chalcone | Plasmodium falciparum DHFR-TS | Enzyme Inhibition | IC50 = 0.78 µM (against CQ-resistant strain) | researchgate.net |

| Methoxylated 5-chlorobenzimidazolyl-chalcone | Plasmodium falciparum DHFR-TS | Enzyme Inhibition | IC50 = 0.32 - 1.96 µM | researchgate.net |

| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | Inhibition (in silico) | Binding Energy = -8.2 kcal/mol | nih.gov |

Structure Activity Relationship Sar Analysis and Rational Design Principles for 5 Chloro 2 2 Furyl 1h 1,3 Benzimidazole Scaffolds

Impact of Substitution at the Benzimidazole (B57391) Ring (C5-chloro, N1, C2, C6 positions)

Substitutions on the benzimidazole nucleus are critical for modulating the molecule's interaction with biological targets. nih.gov The electronic properties, steric bulk, and lipophilicity of substituents at the C2, N1, C5, and C6 positions can dramatically alter the pharmacological profile. nih.govnih.gov

C2 Position : The C2 position is one of the most extensively studied and modified sites on the benzimidazole scaffold. researchgate.net The substituent at this position often plays a direct role in the molecule's mechanism of action by interacting with the active site of an enzyme or receptor. rroij.com In the parent scaffold, this position is occupied by a 2-furyl group. The replacement of this group with other aromatic or heterocyclic rings, alkyl chains, or functional groups can lead to a wide spectrum of biological activities. The electronic nature of the C2 substituent (whether it is electron-donating or electron-withdrawing) can significantly influence the molecule's interaction with its target. rroij.com

C6 Position : The C6 position, along with the C5 position, is crucial for modulating activity. Often, substitutions at C5 and C6 are considered together. The introduction of electron-withdrawing groups like a nitro group or halogens at this position has been explored to enhance biological activity. nih.govrsc.org For example, in a series of anti-inflammatory benzimidazoles, the activity was found to be highly dependent on the nature of the groups substituted at the C6 position. nih.gov

Table 1: Influence of Substitutions on the Benzimidazole Ring

| Position | Type of Substituent | General Impact on Activity | Rationale |

| C5/C6 | Electron-withdrawing (e.g., -Cl, -NO2) | Often enhances activity, but is target-dependent. | Increases lipophilicity, alters electronic properties of the ring. nih.govnih.gov |

| N1 | Alkyl, Benzyl (B1604629), Aryl groups | Modulates potency and pharmacokinetic properties. | Prevents tautomerization, influences solubility and steric interactions. nih.gov |

| C2 | Aromatic/Heterocyclic rings | Critical for target interaction and specificity. | Directly involved in binding with biological targets. researchgate.netrroij.com |

Role of the Furyl Moiety and its Substitution Patterns (e.g., 2-furyl vs. 3-furyl)

The furan (B31954) ring at the C2 position of the benzimidazole is a key structural feature. As a heteroaromatic ring, it can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking with aromatic residues in a biological target.

The point of attachment of the furan ring to the benzimidazole core is significant. A 2-furyl substituent has a different spatial arrangement and electronic distribution compared to a 3-furyl substituent. This seemingly minor change can lead to substantial differences in biological activity by altering the way the molecule fits into a binding pocket. The relative orientation of the furan oxygen and the rest of the molecule can affect intramolecular and intermolecular hydrogen bonding, which is often critical for target recognition.

Furthermore, substitutions on the furyl ring itself can fine-tune the activity. Adding electron-donating or electron-withdrawing groups to the furan ring can modify its electronic properties and steric profile, leading to enhanced or diminished biological effects. For instance, in a study of 2,5-disubstituted furan derivatives linked to benzimidazoles, the presence of a nitro or chloro group on a phenyl ring attached to the furan influenced the antitumor activity. nih.gov

Influence of Linkers and Bridging Units on Biological Properties

Connecting the 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole scaffold to other pharmacophores via a linker or bridging unit is a common strategy to develop hybrid molecules with potentially synergistic or novel activities. nih.gov The nature of the linker is critical as it controls the distance and relative orientation between the two molecular fragments, which is essential for simultaneously binding to different sites on a target or interacting with multiple targets.

Key properties of a linker that influence biological activity include:

Length : The length of the linker determines the spatial separation between the pharmacophores. An optimal length is required to achieve the desired biological effect. nih.gov

Flexibility : Flexible linkers (e.g., alkyl chains) allow the molecule to adopt various conformations, which can be advantageous for finding an optimal binding pose. In contrast, rigid linkers restrict the conformational freedom, which can be beneficial if the rigid conformation is the bioactive one.

Chemical Nature : The composition of the linker (e.g., containing amide, ester, ether, or thioether functionalities) influences the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. For example, an arylthioacetamide linker has been used in certain benzimidazole derivatives.

Studies have shown that the linker itself can be essential for activity. For example, a di-thiocarbamate linker was found to be crucial for the anticancer activity of certain benzimidazole hybrids. nih.gov The length of the linker can also be a determining factor; for instance, in a series of benzamide inhibitors, modifying the length of an ethylenoxy or propylenoxy linker had a direct impact on biological activity. mdpi.com

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. If the this compound scaffold or its substituents contain chiral centers, the resulting enantiomers or diastereomers can exhibit significantly different biological activities.

One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may have a much weaker interaction or even produce off-target effects. For example, studies on related heterocyclic compounds have demonstrated that trans derivatives can be more active than their corresponding cis isomers, highlighting the importance of the spatial arrangement of substituents.

Even in the absence of a traditional chiral center, concepts like atropisomerism (rotational restriction around a single bond) could become relevant, especially with bulky substituents that hinder free rotation, leading to stable, non-superimposable conformers with distinct biological profiles.

Development of Pharmacophore Models for Targeted Activity

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Developing such a model for the this compound scaffold is a valuable tool in rational drug design. These models help in understanding SAR and are used for virtual screening of compound libraries to identify new potential lead structures. nih.gov

A typical pharmacophore model for this class of compounds would likely include features such as:

Hydrogen Bond Acceptors : The nitrogen atoms in the imidazole (B134444) ring and the oxygen atom in the furan ring.

Hydrogen Bond Donors : The N-H group of the benzimidazole ring (if unsubstituted at N1).

Aromatic Rings : The benzimidazole ring system and the furan ring, which can engage in π-π stacking interactions.

Hydrophobic Features : The chloro-substituted benzene (B151609) ring and the furan ring contribute to the molecule's lipophilicity.

By aligning a series of active and inactive analogues, researchers can identify the common chemical features responsible for the desired biological effect. For example, a pharmacophore model could reveal the optimal distance between a hydrogen bond acceptor and an aromatic ring for effective binding to a target protein. These models provide a three-dimensional map that guides the design of new molecules with improved potency and selectivity.

Derivatization Strategies and Functionalization of the Benzimidazole and Furyl Moieties

Synthesis of N-Substituted Benzimidazole (B57391) Analogues

The secondary amine in the imidazole (B134444) portion of the benzimidazole scaffold is a prime target for substitution, significantly influencing the compound's pharmacological profile. nih.govnih.gov Two principal methods for this functionalization are N-alkylation and the Mannich reaction.

N-Alkylation: This is a common strategy to introduce a variety of substituents at the N-1 position. The reaction typically involves treating the parent benzimidazole with an alkyl or benzyl (B1604629) halide in the presence of a base, such as potassium carbonate or sodium hydroxide. nih.govtsijournals.com Microwave-assisted synthesis has been shown to accelerate these reactions, leading to higher yields in shorter time frames compared to conventional heating. nih.gov For instance, reacting 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole with substituted halides can yield a diverse library of N-1 functionalized analogues. nih.gov Sustainable methods using aqueous-surfactant systems (e.g., SDS-aqueous NaOH) have also been developed to improve solubility and reaction rates, providing an eco-friendlier route to N-alkylated benzimidazoles. lookchem.com

Mannich Reaction: The Mannich reaction provides a pathway to introduce aminoalkyl groups onto the benzimidazole nitrogen. clockss.org This three-component condensation involves the reaction of the benzimidazole with formaldehyde (B43269) and a secondary amine (like dimethylamine, piperidine, or morpholine). nih.govchitkara.edu.in The resulting Mannich bases are often more soluble in aqueous media and can exhibit enhanced biological activity due to the introduction of a basic side chain. nih.gov These reactions can be carried out by refluxing the components in a solvent such as ethanol (B145695). nih.govimpactfactor.org

Table 1: Examples of N-Substitution Strategies

| Reaction Type | Reagents | Resulting Structure | Purpose of Derivatization |

| N-Alkylation | Alkyl/Benzyl Halide, Base (e.g., K₂CO₃) | N-1-alkyl/benzyl-5-chloro-2-(2-furyl)-benzimidazole | Modulate lipophilicity, introduce specific functionalities, improve target binding. nih.gov |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Morpholine) | N-1-(morpholinomethyl)-5-chloro-2-(2-furyl)-benzimidazole | Enhance solubility, introduce basic side chains for improved pharmacokinetic properties. nih.gov |

Modifications and Substitutions on the Furyl Ring

The furan (B31954) ring at the C-2 position is another key site for structural modification. Although less commonly explored than N-substitution, functionalization of the furan ring can significantly impact biological activity. Research on related furyl-benzimidazole derivatives shows that introducing substituents on the furan ring is a viable strategy. nih.gov For example, the synthesis of (formyl-5'-furyl-2')-2-benzimidazole derivatives indicates that electrophilic substitution reactions, such as Vilsmeier-Haack formylation, can be performed on the furan moiety, typically at the 5-position. nih.gov

Further modifications can be built upon these functionalized intermediates. For instance, a hydroxymethyl group can be introduced, as seen in related bioactive indazole compounds, which can then be used for further esterification or etherification reactions. nih.gov The synthesis of 2,5-furyl-substituted benzimidazoles has been achieved through the cyclocondensation of substituted furan-2-carbaldehydes with phenylenediamines, demonstrating the tolerance of the benzimidazole synthesis for pre-functionalized furan rings. nih.gov

Conjugation with Other Biologically Relevant Scaffolds and Heterocycles

Creating hybrid molecules by conjugating the this compound scaffold with other known bioactive heterocycles is a powerful strategy to develop new therapeutic agents, potentially with dual mechanisms of action. nih.gov The N-1 position of the benzimidazole ring is the most common point of attachment for these conjugations.

Commonly employed strategies include:

Alkylation with Halogenated Heterocycles: The benzimidazole can be N-alkylated with a linker containing a terminal halide, which is then used to attach another heterocyclic system. For example, alkylation with 2-chloro-N-arylacetamides can produce benzimidazole-acetanilide hybrids. nih.gov

Formation of Heterocyclic Rings: The N-1 position can be functionalized with a group that participates in the formation of a new heterocyclic ring. For instance, reacting an N-1 substituted benzimidazole containing a hydrazide group with appropriate reagents can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. nih.gov

Direct Linkage: Synthesis can start from precursors that already contain the linked scaffolds. For example, a 4-amino-5-phenyl-2,4-dihydro- researchgate.netevitachem.comnih.govtriazol-3-one was successfully attached to a benzimidazole core through a substitution reaction. nih.gov

Table 2: Examples of Conjugated Benzimidazole Hybrids

| Conjugated Heterocycle | Linkage Strategy | Potential Biological Target |

| 1,3,4-Oxadiazole | N-alkylation followed by cyclization of a hydrazide intermediate. nih.gov | Antifungal, Antimicrobial nih.govrsc.org |

| Acetanilide | N-alkylation with 2-chloro-N-arylacetamides. nih.gov | Antimicrobial nih.gov |

| Triazolone | Substitution reaction with an amino-triazolone derivative. nih.gov | Antifungal nih.gov |

| Piperazine | Condensation of a piperazine-containing precursor with a diamine. researchgate.net | Antifungal, Antibacterial researchgate.net |

Exploration of Bioisosteric Replacements

Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic properties. cambridgemedchemconsulting.comestranky.sk For this compound, several bioisosteric replacements can be explored.

Ring Equivalents for Furan: The 2-furyl group can be replaced by other five- or six-membered aromatic rings. researchgate.net Common bioisosteres for furan include thiophene (B33073), pyridine (B92270), and phenyl rings. researchgate.netcambridgemedchemconsulting.com Thiophene is often a successful replacement due to its similar size and electronics. Replacing furan with a phenyl or substituted phenyl ring can alter hydrophobic interactions and metabolic stability.

Replacements for the Chloro Group: The chloro substituent at the C-5 position is an electron-withdrawing group that influences the electronic character of the benzimidazole ring. It can be replaced with other halogens like fluorine or bromine, or with other electron-withdrawing groups such as a trifluoromethyl (CF₃) or nitro (NO₂) group. researchgate.netrsc.org Such modifications can fine-tune the compound's pKa, lipophilicity, and interactions with biological targets. rsc.org

Table 3: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| 2-Furyl Ring | Thiophenyl, Pyridyl, Phenyl | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com |

| 5-Chloro Group | -F, -Br, -CF₃, -NO₂ | Alter lipophilicity, electronic effects, and metabolic profile. researchgate.netrsc.org |

| Benzene (B151609) Ring of Benzimidazole | Imidazopyridine | Change core scaffold properties, solubility, and receptor interactions. nih.gov |

Strategies for Improving Selectivity and Potency through Structural Modifications

The ultimate goal of derivatization is to improve the therapeutic index of the lead compound by enhancing its potency against the desired target while minimizing off-target effects. Structure-activity relationship (SAR) studies guide these modifications. rroij.com

Key strategies include:

Systematic N-1 Substitution: SAR studies on benzimidazoles consistently show that the nature of the substituent at the N-1 position is critical for activity. nih.govnih.gov Introducing bulky, flexible, or rigid groups can optimize interactions within a receptor's binding pocket. For example, in some antiviral benzimidazoles, specific N-1 alkyl alcohol chains were found to be crucial for activity. nih.gov

Modification of C-2 and C-5/C-6 Substituents: The substituents at the C-2 (furyl) and C-5 (chloro) positions are key determinants of potency. Electron-withdrawing groups at C-5/C-6, such as the existing chloro group, have been shown to enhance the antibacterial activity of some benzimidazole series. researchgate.net Modifying the C-2 substituent (e.g., by functionalizing the furan ring or replacing it with a bioisostere) directly impacts how the molecule presents itself to its biological target. rroij.com

Molecular Hybridization: Conjugating the benzimidazole scaffold with another pharmacophore can lead to compounds with improved potency or a broader spectrum of activity. rsc.org For instance, certain benzimidazole-oxadiazole hybrids have demonstrated excellent antifungal activity, significantly greater than the parent compounds, by potentially inhibiting multiple targets or enhancing binding to a single target. nih.govrsc.org

By systematically applying these derivatization strategies, researchers can generate a library of analogues of this compound, allowing for a thorough exploration of its SAR and the potential development of a highly potent and selective therapeutic agent. researchgate.net